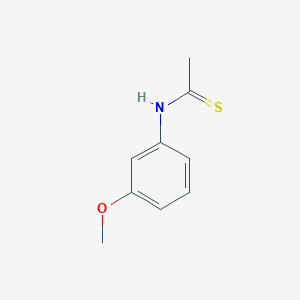
N-(3-Methoxyphenyl)ethanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Methoxyphenyl)ethanethioamide is an organic compound with the molecular formula C9H11NOS It is characterized by the presence of a methoxy group attached to the benzene ring and a thioamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxyphenyl)ethanethioamide typically involves the reaction of 3-methoxyaniline with ethanethioamide. The process can be carried out under acidic or basic conditions, often using catalysts to enhance the reaction rate and yield. A common method involves the use of thionyl chloride to activate the ethanethioamide, followed by nucleophilic substitution with 3-methoxyaniline.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methoxyphenyl)ethanethioamide can undergo various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Substitution: Electrophiles such as bromine or nitronium ions can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(3-Methoxyphenyl)ethanethioamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(3-Methoxyphenyl)ethanethioamide exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The methoxy and thioamide groups play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(3-Methoxyphenyl)acetamide: Similar structure but with an acetamide group instead of a thioamide.
N-(3-Methoxyphenyl)propionamide: Contains a propionamide group, offering different reactivity and properties.
N-(3-Methoxyphenyl)benzamide: Features a benzamide group, used in different applications.
Uniqueness
N-(3-Methoxyphenyl)ethanethioamide is unique due to the presence of the thioamide group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specific research applications where thioamide functionality is desired.
Properties
CAS No. |
87956-83-0 |
|---|---|
Molecular Formula |
C9H11NOS |
Molecular Weight |
181.26 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)ethanethioamide |
InChI |
InChI=1S/C9H11NOS/c1-7(12)10-8-4-3-5-9(6-8)11-2/h3-6H,1-2H3,(H,10,12) |
InChI Key |
UMROHKYQRNMQOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=S)NC1=CC(=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















